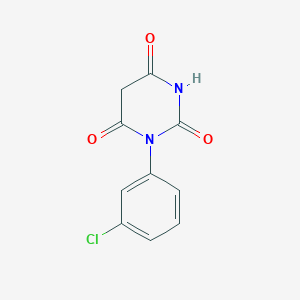

1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c11-6-2-1-3-7(4-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEMTIYLTLQQRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of the 1 3 Chloro Phenyl Pyrimidine 2,4,6 Trione Core

Electrophilic Substitution Reactions on the Aryl Ring

The derivatization of the 1-(3-chloro-phenyl)-pyrimidine-2,4,6-trione core through electrophilic aromatic substitution on the pendant aryl ring is not extensively documented in the scientific literature. However, the expected reactivity can be predicted based on fundamental principles of organic chemistry. The benzene (B151609) ring is substituted with two groups: a chloro group and the N-pyrimidine-2,4,6-trione moiety.

Directing Effects : The chlorine atom is a deactivating but ortho, para-directing group due to the interplay between its inductive electron-withdrawal and resonance electron-donation effects. The pyrimidine-2,4,6-trione group, connected via a nitrogen atom, is strongly electron-withdrawing and thus a powerful deactivating and meta-directing group.

Predicted Reactivity : The combined influence of these two substituents renders the aryl ring highly electron-deficient and therefore strongly deactivated towards electrophilic attack. Any potential substitution would be directed to the positions that are ortho or para to the chlorine atom and simultaneously meta to the pyrimidine-trione substituent. This limits the possible positions for substitution, making such reactions challenging and likely requiring harsh conditions. The key step in this reaction is the attack of an electrophile (E⁺) on the aromatic ring to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. libretexts.org The subsequent loss of a proton restores the aromaticity of the ring. libretexts.org

Modifications at the Pyrimidine (B1678525) Ring (e.g., C5, N3 Positions)

The pyrimidine ring is the most reactive and commonly modified portion of the molecule. The primary sites for derivatization are the acidic C5 methylene (B1212753) protons and the N3 imide proton.

Alkylation and acylation reactions provide straightforward methods to introduce new functional groups at either the C5 or N3 positions.

C5-Acylation : The active methylene group at the C5 position can be acylated. For instance, the synthesis of 5-acetyl-1-(3-chlorophenyl)-pyrimidine-2,4,6-trione demonstrates a key modification at this position. This is typically achieved by reacting the parent barbiturate (B1230296) with an acylating agent like acetic anhydride. asu-edu.ru The resulting 5-acyl derivatives serve as valuable intermediates for further syntheses, such as the production of chalcone (B49325) analogs. asu-edu.ru

N3-Alkylation : The remaining N-H bond at the N3 position can be readily alkylated. A general method involves treating the barbiturate with an excess of an alkylating agent (e.g., an alkyl halide or sulfate) in a polar solvent like ethanol, using a weak base such as potassium carbonate to facilitate the reaction. publish.csiro.au This allows for the synthesis of N,N'-disubstituted barbiturates, where the substituents at N1 and N3 can be different.

| Reaction Type | Position | Reagent Example | Conditions | Product Type |

| Acylation | C5 | Acetic Anhydride | Heat | 5-Acyl-pyrimidinetrione |

| Alkylation | N3 | Ethyl Bromide | K₂CO₃, Ethanol, Reflux | 1,3-Disubstituted-pyrimidinetrione |

The Knoevenagel condensation is one of the most significant reactions involving the this compound core. mdpi.com This reaction involves the condensation of the active methylene group at the C5 position with the carbonyl group of an aldehyde or ketone. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base (e.g., piperidine (B6355638) or an amine salt) and results in the formation of a C5-arylidene or C5-alkylidene derivative. wikipedia.orginorgchemres.org

The mechanism involves the deprotonation of the C5-methylene group to form a nucleophilic carbanion (enolate), which then attacks the electrophilic carbonyl carbon of the aldehyde. sigmaaldrich.com A subsequent dehydration step yields the final α,β-unsaturated product. sigmaaldrich.com These 5-arylidene barbiturates are highly valuable as they act as electrophilic Michael acceptors and dienophiles in subsequent reactions for building more complex heterocyclic systems. researchgate.netmdpi.com

Below is a table representing typical Knoevenagel condensation reactions with this compound.

| Aldehyde | Catalyst | Solvent | Conditions | Product |

| Benzaldehyde | Piperidine | Ethanol | Reflux | 5-Benzylidene-1-(3-chlorophenyl)-pyrimidinetrione |

| 4-Nitrobenzaldehyde | SBA-Pr-SO₃H | Solvent-free | 140 °C | 5-(4-Nitrobenzylidene)-1-(3-chlorophenyl)-pyrimidinetrione |

| 4-Methoxybenzaldehyde | Lemon Juice | Solvent-free | Room Temp. | 5-(4-Methoxybenzylidene)-1-(3-chlorophenyl)-pyrimidinetrione |

| 4-(Dimethylamino)benzaldehyde | Fe₂O₃ Nanoparticles | Ethanol/Water | Room Temp. | 5-(4-(Dimethylamino)benzylidene)-1-(3-chlorophenyl)-pyrimidinetrione |

The this compound core is a powerful building block for synthesizing a wide array of fused and spiro-heterocyclic compounds, often through one-pot, multi-component reactions (MCRs). mdpi.com

Fused Heterocycles (e.g., Pyrano[2,3-d]pyrimidines) : A common and efficient strategy for creating fused heterocyclic systems is the three-component reaction between this compound, an aromatic aldehyde, and an active methylene compound like malononitrile. nih.gov This reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the barbiturate enolate to the resulting electron-deficient alkene. nih.gov An intramolecular cyclization and tautomerization then yield the final pyrano[2,3-d]pyrimidine derivative. nih.govresearchgate.net Various catalysts, including nano-catalysts like SBA-Pr-SO₃H, can facilitate this reaction under solvent-free conditions. nih.gov

Spiro Heterocycles : Spirocyclic compounds containing the barbiturate motif can also be synthesized via multi-component reactions. For example, the one-pot reaction of this compound, an aromatic aldehyde, and urea (B33335) or thiourea (B124793) can lead to the formation of spiro-pyrimidinone or spiro-pyrimidinethione derivatives. nih.gov These reactions, often performed under solvent-free conditions with an acid catalyst, assemble complex spiro architectures in a single step. nih.govjsynthchem.com Another pathway involves the Michael addition of the barbiturate to an electron-poor alkene, followed by an intramolecular ring closure to form the spiro center. mdpi.com

| Reaction Type | Reactants | Catalyst/Conditions | Resulting Heterocycle |

| Fused Annulation | Aldehyde, Malononitrile | SBA-Pr-SO₃H, 140 °C | Pyrano[2,3-d]pyrimidine |

| Spirocyclization | Aldehyde, Urea | SBA-Pr-SO₃H, 150 °C | Spiro-pyrimidinone-barbiturate |

| Spirocyclization | Aldehyde, Amine | Ball-milling, K₂CO₃ | Spiro-pyrimidine |

| Michael-Initiated Ring Closure | Benzylidene-isoxazolone | Sodium Acetate, Ethanol | Spiro-furo[2,3-d]pyrimidine-isoxazole |

Transformations of the Carbonyl Groups

The three carbonyl groups of the pyrimidine-2,4,6-trione ring exhibit reactivity characteristic of amides and ketones, but their reduction is challenging.

The reduction of the carbonyl groups within the pyrimidine-trione ring is a difficult transformation that is not widely reported in the literature for this specific compound. The cyclic amide (imide) structure imparts significant resonance stability, making the carbonyls less electrophilic and resistant to reduction compared to simple ketones or aldehydes.

Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would be necessary to achieve such a transformation. However, these strong, non-selective reagents pose a significant risk of reducing other functional groups within the molecule, such as the chloro-substituent on the aryl ring or any functional groups introduced during prior derivatization steps. The lack of selectivity and the harsh conditions required make the controlled partial or full reduction of the trione (B1666649) system a significant synthetic challenge.

Oxidation Reactions

Synthesis of Hybrid Scaffolds Incorporating the this compound Unit

The pyrimidine-2,4,6-trione nucleus, also known as the barbituric acid core, is a versatile building block for the synthesis of more complex molecular architectures and hybrid scaffolds. The primary site for derivatization is the active methylene group at the C-5 position, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.org These strategies are broadly applicable to N-substituted derivatives, including the 1-(3-chloro-phenyl) variant.

One of the most prevalent methods for creating hybrid scaffolds from the barbituric acid core is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of the active methylene group at C-5 with an aldehyde or ketone, typically under basic or acidic catalysis, to yield 5-ylidene derivatives. This approach allows for the direct linkage of the pyrimidine-2,4,6-trione unit to a wide array of other (hetero)aromatic systems. niscpr.res.iniau.ir

Another strategy involves the construction of hybrid molecules by linking other heterocyclic rings, such as pyrazoles or triazoles, to the pyrimidine-2,4,6-trione scaffold. These syntheses often utilize the reactivity of the C-5 position to build fused or directly linked heterocyclic systems, resulting in hybrid molecules with potential applications in medicinal chemistry. nih.govnih.govnih.gov

The reaction of a barbituric acid derivative with various aldehydes provides direct access to 5-arylidene hybrid compounds. While the specific use of this compound as the starting material is not explicitly detailed in the reviewed literature, the general reaction is well-established for other barbiturates. The reaction conditions can be adapted, often involving catalysts ranging from simple bases like piperidine to various heterogeneous catalysts. wikipedia.orginorgchemres.orgisca.me

Table 1: Examples of Knoevenagel Condensation with Barbituric Acid Derivatives This table presents data for analogous reactions, as specific examples for this compound were not found in the searched literature.

| Barbituric Acid Derivative | Aldehyde | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Barbituric acid | 2-Methoxybenzaldehyde | Piperidine, Ethanol | 5-(2-Methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | wikipedia.org |

| Barbituric acid | 4-Chlorobenzaldehyde | CuO nanoparticles, Stirring | 5-(4-Chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | isca.me |

Synthesis of Pyrazole (B372694) and Triazole Hybrid Scaffolds

Hybrid molecules incorporating pyrazole or triazole moieties fused or linked to the pyrimidine-2,4,6-trione core represent another important class of derivatives. These are typically synthesized through multi-component reactions or by constructing the second heterocyclic ring onto a pre-functionalized barbituric acid derivative. Such hybrid scaffolds are of significant interest in drug discovery. nih.govnih.govresearchgate.netdoi.org For instance, pyrazole-pyrimidine hybrids can be synthesized from chalcone precursors which then undergo cyclocondensation with urea or guanidine. nih.gov Similarly, triazole-pyrimidine hybrids can be designed and synthesized to explore their biological activities. nih.govnih.gov

Table 2: Strategies for Pyrazole and Triazole Hybrid Scaffold Synthesis This table outlines general synthetic strategies for analogous pyrimidine derivatives, as specific examples starting from this compound were not found.

| Hybrid Type | General Strategy | Reactants | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Pyrazole-Pyrimidine | Cyclocondensation | Pyrazole-based chalcone, Urea/Thiourea/Guanidine | Pyrazole-clubbed pyrimidine hybrids | nih.gov |

| Triazole-Pyrimidine | Multi-step synthesis | Functionalized pyrimidines, Azide precursors | 1,2,3-Triazole-pyrimidine hybrids | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 3 Chloro Phenyl Pyrimidine 2,4,6 Trione and Its Analogues

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum of pyrimidine-2,4,6-trione derivatives is characterized by distinct absorption bands corresponding to the vibrations of their constituent bonds.

For 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione, the spectrum is expected to be dominated by the stretching vibrations of the carbonyl (C=O) and amine (N-H) groups within the pyrimidinetrione ring. Typically, the C=O stretching vibrations in barbituric acid and its derivatives appear as strong absorption bands in the region of 1680-1712 cm⁻¹ asu-edu.ru. The presence of multiple carbonyl groups can lead to several distinct or overlapping bands.

The N-H stretching vibrations of the imide groups are generally observed in the range of 3435-3550 cm⁻¹ asu-edu.ru. The position and shape of these bands can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations from the 3-chlorophenyl substituent are anticipated above 3000 cm⁻¹, while the C-Cl stretching vibration would appear at lower wavenumbers, typically in the fingerprint region. The C-N stretching vibrations and ring vibrations of the pyrimidine (B1678525) and phenyl rings also contribute to the complexity of the fingerprint region (below 1500 cm⁻¹).

In related 5-substituted pyrimidine-2,4,6(1H,3H,5H)-trione derivatives, characteristic IR absorption bands have been reported. For instance, in a series of 5-[(E)-3-aryl-2-propenoyl]pyrimidine-2,4,6(1H,3H,5H)-triones, the N-H stretching vibrations were observed in the 3550–3439 cm⁻¹ range, while the C=O stretching vibrations were found between 1690–1695 cm⁻¹ asu-edu.ru. Another study on different pyrimidine-2,4,6(1H,3H,5H)-trione derivatives reported C=O stretching vibrations at 1685-1692 cm⁻¹ and N-H stretching in the 3550–3435 cm⁻¹ range asu-edu.ru.

Table 1: Characteristic Infrared Absorption Bands for Pyrimidine-2,4,6-trione Analogues

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3435-3550 | asu-edu.ru |

| C=O Stretch | 1680-1712 | asu-edu.ru |

| C-Carom Stretch | 1565-1615 | asu-edu.ru |

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of a related compound, 1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione, reveals that the dihydropyrimidine (B8664642) ring is essentially planar. In this thione analogue, the dihedral angle between the dihydropyrimidine and benzene (B151609) rings is 86.62 (13)°. The crystal structure is stabilized by intermolecular N—H⋯S hydrogen bonds, which form centrosymmetric dimers.

In the broader family of barbituric acid derivatives, extensive hydrogen bonding is a common feature, often leading to the formation of well-defined supramolecular architectures such as chains, sheets, or three-dimensional networks. These interactions primarily involve the N-H and C=O groups of the pyrimidinetrione ring. The crystal packing of this compound is expected to be influenced by N-H···O hydrogen bonds and potentially C-H···O interactions involving the aromatic ring.

Table 2: Crystallographic Data for a Related Compound: 1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.398 (2) |

| b (Å) | 14.930 (4) |

| c (Å) | 11.468 (3) |

| β (°) | 103.909 (4) |

| V (ų) | 1395.7 (6) |

Note: Data is for a thione analogue and serves as a structural reference.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the types of electronic transitions occurring.

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The pyrimidinetrione ring contains both π bonds (in the C=O groups) and non-bonding electrons (on the oxygen and nitrogen atoms), while the phenyl ring has a conjugated π system.

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These are expected for both the pyrimidinetrione and the phenyl moieties. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from an oxygen or nitrogen atom) to a π* antibonding orbital of a carbonyl group.

The conjugation between the phenyl ring and the pyrimidinetrione ring system can influence the position of the absorption maxima (λmax). The presence of the chlorine atom, an auxochrome, on the phenyl ring may cause a small bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to the unsubstituted phenyl derivative.

For comparison, the UV/Vis spectrum of 5-[2,4-Dihydroxy-5-(5-hydroxy-2,4,6-trioxo-3,5-dihydro-1H-pyrimidin-5-yl)-3-methoxyphenyl]-5-hydroxy-3,5-dihydro-1H-pyrimidine-2,4,6-trione pentahydrate in DMSO shows a λmax at 282 nm. The UV-Vis absorption spectra of various phenylpyrimidine complexes show several absorption bands below 400 nm, attributed to intraligand n-π* and π-π* transitions researchgate.net.

Table 3: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Phenyl ring, C=O groups | Shorter wavelength (higher energy) |

| n → π* | C=O groups | Longer wavelength (lower energy) |

Computational Chemistry and Molecular Modeling of 1 3 Chloro Phenyl Pyrimidine 2,4,6 Trione Derivatives

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the structural and electronic properties of pyrimidine-2,4,6-trione derivatives. researchgate.net These methods allow for the detailed analysis of molecular orbitals and the prediction of various chemical and physical characteristics.

The electronic structure of a molecule is fundamental to its reactivity and interactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for these predictions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rasayanjournal.co.in The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and chemical reactivity. nih.govrasayanjournal.co.in

HOMO-LUMO Gap: A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govajchem-a.com Conversely, a small energy gap indicates a molecule is more reactive. nih.gov DFT calculations are employed to determine the energies of these orbitals and predict the molecule's reactivity profile. researchgate.net For pyrimidine (B1678525) derivatives, these calculations help understand their stability and potential to engage in chemical reactions. ajchem-a.com

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include ionization potential (related to -EHOMO) and electron affinity (related to -ELUMO). rasayanjournal.co.in These parameters help in quantitatively assessing the molecule's tendency to lose or gain electrons, which is vital for understanding its interaction with biological macromolecules.

Molecular Electrostatic Potential (MEP): MEP maps are another valuable tool derived from quantum chemical calculations. They illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. rasayanjournal.co.in This information is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-receptor binding. For pyrimidine-2,4,6-trione derivatives, MEP analysis can identify the carbonyl oxygens and amine protons as likely sites for hydrogen bonding.

| Parameter | Significance | Typical Method of Calculation |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT (e.g., B3LYP) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT (e.g., B3LYP) |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability. ajchem-a.com | ΔE = ELUMO - EHOMO |

| Ionization Potential (I) | Energy required to remove an electron. | I ≈ -EHOMO |

| Electron Affinity (A) | Energy released when an electron is added. | A ≈ -ELUMO |

DFT calculations are also highly effective in predicting the spectroscopic properties of molecules, providing a powerful complement to experimental analysis. nih.gov

Vibrational Frequencies (FT-IR): Theoretical calculations can predict the vibrational spectra (e.g., Fourier-transform infrared spectroscopy) of pyrimidine derivatives. By calculating the vibrational frequencies and comparing them to experimental data, researchers can confirm the molecular structure and assign specific absorption bands to the corresponding functional groups, such as C=O, N-H, and C-Cl stretching vibrations. nih.gov Studies on similar structures have shown a good correlation between calculated and experimental vibrational frequencies. nih.gov

NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) is another significant application. nih.gov Computational methods can calculate the magnetic shielding of each nucleus, which can then be converted into chemical shifts. This aids in the structural elucidation of newly synthesized 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione derivatives and helps in assigning the signals in experimental NMR spectra. nih.gov Good correlations between experimental and calculated chemical shifts have been demonstrated for related pyrimidine compounds. nih.gov

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. amazonaws.com It is instrumental in identifying potential biological targets for this compound derivatives and elucidating the molecular basis of their activity.

Docking simulations provide detailed 3D models of the ligand-protein complex, revealing the specific binding mode and key interactions. researchgate.net For pyrimidine-2,4,6-trione derivatives, these studies have been used to explore interactions with various enzymes and receptors.

Target Identification: Pyrimidine derivatives have been docked against a range of protein targets, including those involved in cancer, inflammation, and neurodegenerative diseases. For instance, derivatives have been studied as inhibitors of p38 MAP kinase and α-glucosidase. nih.gov

Interaction Types: The analysis of docked poses typically reveals a combination of interactions that stabilize the complex. These include:

Hydrogen Bonds: The carbonyl groups and N-H protons of the pyrimidine-2,4,6-trione core are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The 3-chlorophenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues of the target protein.

Pi-Pi Stacking: The aromatic phenyl ring can also participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.

In a study on related pyrimidine derivatives targeting mutant SOD1 for Amyotrophic Lateral Sclerosis (ALS), the pyrimidine-2,4,6-trione scaffold was identified as a promising neuroprotective chemotype. nih.govnih.govresearchgate.net

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target. This is typically expressed as a docking score or binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction. nih.gov

Docking Scores: These scores are calculated by a scoring function that considers various energetic components like electrostatic and van der Waals interactions. They are used to rank different compounds in a virtual screen and prioritize them for synthesis and experimental testing.

Binding Energy Correlation: In studies of 5-[3-(4-chlorophenyl)-substituted]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives, docking results revealed good binding energies with target proteins. For example, one derivative showed a binding energy of -9.6 kcal/mol with exo-β-D-glucosaminidase and -9.1 kcal/mol with P38 MAP kinase. nih.gov These in silico results often correlate well with in vitro activity assays, validating the computational model. nih.gov

| Derivative Type | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interactions Noted |

| 5-substituted-pyrimidine-trione | exo-β-D-glucosaminidase | -9.6 | Effective interaction with active site residues |

| 5-substituted-pyrimidine-trione | P38 MAP Kinase | -9.1 | Effective interaction with active site residues |

| Pyrimidine derivatives | SARS-CoV-2 Main Protease (Mpro) | Not specified, but good correlation with IC50 | Interaction with key catalytic residues |

Structure-Activity Relationship (SAR) Modeling and Pharmacophore Generation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in a molecule's structure affect its biological activity. nsf.gov Computational QSAR (Quantitative Structure-Activity Relationship) modeling and pharmacophore generation are key components of this process. jocpr.com

SAR Analysis: For pyrimidine-2,4,6-trione derivatives, SAR studies have revealed several key structural insights. nih.gov For example, the nature and position of substituents on the phenyl ring and at other positions on the pyrimidine core can drastically influence potency and selectivity. nih.govresearchgate.net

Substituents on the phenyl ring (like the chloro group at position 3) can modulate electronic properties and hydrophobic interactions. nih.gov

Modifications at the N1 and N3 positions of the pyrimidine ring with different alkyl or aryl groups have been shown to significantly impact activity. nih.gov

The presence of the three carbonyl groups is often crucial for forming hydrogen bonds with the target receptor. nih.gov

QSAR Modeling: QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comresearchgate.net These models use molecular descriptors (e.g., physicochemical properties like LogP, molecular weight, and electronic parameters) to predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogues. researchgate.net

Pharmacophore Generation: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. By analyzing the docked poses of active compounds like this compound, a common feature pharmacophore can be generated. This model serves as a 3D template for virtual screening of large compound libraries to identify new, structurally diverse molecules with the potential for the same biological activity. nih.gov

A typical pharmacophore for a pyrimidine-trione derivative might include:

One or more hydrogen bond acceptors (from the carbonyl oxygens).

A hydrogen bond donor (from an N-H group, if present).

A hydrophobic/aromatic feature (from the 3-chlorophenyl group).

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models are crucial for predicting the activity of novel compounds and for understanding the key molecular features required for a desired biological effect.

For pyrimidine and its related heterocyclic derivatives, 3D-QSAR studies are commonly employed. researchgate.net These methodologies involve generating common pharmacophore hypotheses (CPHs) to align the molecules and develop statistically robust models. researchgate.net For instance, in a QSAR study on pyrazolo[3,4-d]pyrimidine analogs, a statistically significant model was developed with a high correlation coefficient (R² = 0.96) and predictive power (Q² = 0.57), validated using cross-validation methods. mdpi.comnih.gov Such models help in identifying key structural features, represented by molecular descriptors, that influence the biological activity.

The process typically involves:

Data Collection : A dataset of molecules with known biological activities is compiled. For example, a study on pyrimidobenzimidazole derivatives used the percent analgesic activity (%AA) as the biological parameter for 36 compounds.

Descriptor Calculation : Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule. Studies on related pyrimidine derivatives have shown the importance of descriptors such as dipole magnitude, Wiener index, and molecular area in determining their activity.

Model Development : Statistical techniques, such as Genetic Function Approximation (GFA), are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Model Validation : The predictive ability of the QSAR model is rigorously tested using internal and external validation techniques, ensuring the model is robust and not a result of chance correlation. mdpi.comnih.gov

The resulting QSAR models can be visually interpreted through graphical representations, often showing regions where certain properties (e.g., hydrophobicity, hydrogen bond donation) are favorable or unfavorable for activity, guiding further chemical modifications. researchgate.net

Design of Novel Analogues based on Computational Insights

The insights gained from QSAR and other computational studies, such as molecular docking, are pivotal in the de novo design or modification of existing scaffolds to create novel analogues with enhanced properties. niscpr.res.in This rational design process aims to optimize the interaction of the compound with its biological target. niscpr.res.in

Molecular docking is a key technique used to predict the preferred orientation and binding affinity of a molecule when bound to a target protein. For derivatives of pyrimidine-2,4,6-trione, docking studies have revealed effective interactions with target proteins, showing good binding energies. nih.gov For example, in a study of related pyrimidine derivatives, molecular docking simulations identified compounds with binding energies as low as -9.6 kcal/mol, indicating strong and stable binding to the target protein. nih.gov

The design process often follows these steps:

Target Identification and Preparation : The 3D structure of the biological target (e.g., an enzyme or receptor) is obtained, often from protein databases.

Scaffold Hopping and Modification : Based on the binding mode of a known ligand or insights from a QSAR model, new functional groups are added or the core scaffold is modified to improve interactions. This can involve adding groups that can form hydrogen bonds or hydrophobic interactions with key amino acid residues in the target's active site. mdpi.com

Virtual Screening : The designed novel analogues are then evaluated in silico. This involves using the developed QSAR models to predict their activity or docking them into the target's active site to estimate their binding affinity. researchgate.net

ADME Prediction : Computational models are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the newly designed compounds. nih.govnih.govnih.gov This helps in prioritizing candidates that are not only potent but also possess drug-like properties, such as good oral bioavailability. nih.govnih.govnih.gov

Through these computational strategies, libraries of pyrimidine-2,4,6-trione derivatives can be efficiently screened and optimized, significantly reducing the time and cost associated with synthesizing and testing new compounds. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound derivatives, MD simulations provide critical information on their conformational flexibility and the stability of their interactions with biological targets.

MD simulations can be used to:

Analyze Conformational Freedom : The pyrimidine-2,4,6-trione core has a degree of conformational flexibility. The dihedral angle between the pyrimidine and the phenyl ring is a key parameter; for a similar compound, this angle was determined to be 86.62°. nih.gov MD simulations can explore the accessible range of such angles and identify the most stable conformations in different environments (e.g., in water or bound to a protein).

Assess Binding Stability : After a ligand is docked into a protein's active site, MD simulations can be run on the protein-ligand complex to assess the stability of the binding pose. researchgate.net These simulations, which can run for nanoseconds or longer, show whether the key interactions observed in the static dock are maintained over time. nih.gov The thermodynamic stability of such complexes can be established through these simulations. researchgate.net

Calculate Binding Free Energy : Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to calculate the binding free energy of a ligand to its target, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.net

For example, MD simulations performed for 100 nanoseconds on docked complexes of related pyrimidine inhibitors have been used to validate docking results and confirm the stability of the interactions with key amino acid residues. nih.gov These simulations provide a dynamic picture of the molecular interactions, contributing to a more comprehensive understanding of the compound's mechanism of action.

Biological Activities and Mechanistic Studies of 1 3 Chloro Phenyl Pyrimidine 2,4,6 Trione and Its Analogues Excluding Clinical Human Trial Data

In Vitro Anticancer Activity

Analogues of 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione have demonstrated a range of anticancer activities across various human cancer cell lines. The core pyrimidine-trione structure allows for substitutions that modulate its biological effects, leading to the identification of compounds with potent cytotoxic and cytostatic properties.

Cytotoxicity Evaluation against Various Cancer Cell Lines (e.g., HepG2, MCF-7, HCT116, A549)

The cytotoxic potential of pyrimidine-2,4,6-trione analogues has been evaluated against a panel of human cancer cell lines, revealing varied efficacy depending on the specific structural modifications and the cancer cell type. While specific data for this compound is not extensively detailed in the reviewed literature, numerous studies on related derivatives highlight the scaffold's general anticancer promise.

For instance, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives were tested for their cytotoxic activity. Compound 4 in this series, a complex derivative, showed remarkable cytotoxicity against the MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines with IC50 values of 0.57 µM and 1.13 µM, respectively. Another analogue, compound 11 , also displayed significant activity with IC50 values of 1.31 µM against MCF-7 and 0.99 µM against HepG2.

In another study, thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety were synthesized and evaluated. One analogue, 1e , which features a 4-chlorophenyl group, exhibited potent, broad-spectrum cytotoxicity against A549 (lung carcinoma), HCT116 (colorectal carcinoma), and MCF-7 cell lines, with IC50 values significantly lower than the reference drug, gefitinib. Furthermore, barbituric acid-based chromene derivatives have also been assessed, with some compounds showing potent antiproliferative activity against A549, MCF7, and A2780 (ovarian carcinoma) cell lines. nih.gov

Cell Cycle Analysis and Apoptosis Induction Mechanisms

A primary mechanism through which pyrimidine-trione analogues exert their anticancer effects is the disruption of the cell cycle and the induction of apoptosis (programmed cell death). Flow cytometry analyses of cancer cells treated with these compounds have provided insight into these processes.

For example, a pyrido[2,3-d]pyrimidine derivative was found to arrest the cell cycle in the G1 phase in MCF-7 cells. This halt in the cell cycle progression prevents cancer cells from entering the S phase (DNA synthesis), thereby inhibiting proliferation. This same compound was also a potent inducer of apoptosis, increasing the total apoptotic cell population in MCF-7 cells by over 58-fold compared to untreated control cells.

Similarly, other pyrimidine (B1678525) analogues have been shown to induce G0/G1 phase arrest in A549 lung cancer cells. benthamdirect.com Studies on barbituric acid-based chromene derivatives revealed that potent analogues could significantly increase the population of late apoptotic and/or necrotic cells. nih.gov This induction of apoptosis is a critical component of their cytotoxic activity, leading to the elimination of cancer cells.

Modulation of Specific Cellular Pathways (e.g., Caspase Activation, p53, Topo II Expression)

The induction of apoptosis by pyrimidine-2,4,6-trione analogues is often mediated through the activation of specific cellular pathways. A key pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. Studies have shown that treatment with certain barbituric acid-based derivatives leads to a significant increase in the levels of initiator caspase-9 and effector caspase-3. nih.gov The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis.

Furthermore, a significant finding is the ability of certain pyrimidine trione (B1666649) derivatives to modulate the p53 tumor suppressor pathway. The p53 protein is a crucial regulator of cell cycle arrest and apoptosis, but it is frequently mutated and inactivated in human cancers. A series of pyrimidine trione derivatives, known as the UCI-1001 series, has been identified as potential correctors of mutant p53. researchgate.net These compounds are suggested to interact with and alter the conformation of mutant p53, restoring its wild-type functions. This reactivation leads to the expression of p53 target genes, inhibition of cancer cell growth, and induction of cell death, highlighting a targeted mechanism of action for this class of compounds. researchgate.netnih.gov

Selective Cytotoxicity towards Cancer vs. Normal Cells

An essential characteristic of an ideal anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies have indicated that analogues of this compound possess this desirable trait.

In one study, an indolenine-barbituric acid zwitterion exhibited selective cytotoxicity against a range of human cancer cell lines with no noticeable effect against the normal human colon fibroblast cell line CCD-18Co. researchgate.net Similarly, other research on barbiturate (B1230296) derivatives demonstrated that selected compounds could inhibit the growth of MCF-7 breast cancer cells while showing very slight inhibition of healthy neonatal dermal fibroblast cells (HDFN). nih.gov This selectivity suggests a therapeutic window for these compounds, potentially reducing the side effects associated with conventional chemotherapy.

Enzyme Inhibition Studies

Beyond direct cytotoxicity, pyrimidine-2,4,6-trione and its derivatives have been extensively studied as inhibitors of specific enzymes that play crucial roles in cancer progression, particularly matrix metalloproteinases.

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2, MMP-9, MMP-8)

The pyrimidine-2,4,6-trione core has been identified as an effective zinc-chelating moiety, enabling it to act as a potent inhibitor of zinc-dependent enzymes like MMPs. MMPs are endopeptidases that degrade components of the extracellular matrix, facilitating tumor invasion, metastasis, and angiogenesis. The pyrimidine-trione scaffold has been used to develop a new class of MMP inhibitors (MMPIs) that show high selectivity compared to earlier broad-spectrum inhibitors like hydroxamic acid derivatives.

These compounds are particularly specific for a subgroup of MMPs, including the gelatinases (MMP-2 and MMP-9) and neutrophil collagenase (MMP-8). researchgate.net This selectivity is significant because MMP-2 and MMP-9 are consistently associated with tumor aggressiveness. By inhibiting these specific MMPs, pyrimidine-trione derivatives can effectively block cancer cell invasion and angiogenesis. For example, the derivative Ro-28-2653 demonstrated high selectivity and potent inhibition of MMP-2, MMP-9, and membrane type 1 (MT1)-MMP. The inhibitory activities of several pyrimidine-trione analogues against various MMPs have been quantified, showcasing their potential in targeting cancer progression through enzyme inhibition.

Alpha-Amylase and Alpha-Glucosidase Inhibition

Research into the antidiabetic potential of pyrimidine-2,4,6-trione derivatives has identified notable inhibitory activity against key carbohydrate-metabolizing enzymes, alpha-amylase and alpha-glucosidase. A study focused on a series of 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives revealed significant inhibitory potential. nih.gov In particular, compound 4e from this series demonstrated potent inhibition of both enzymes. nih.gov

The IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by half, were determined for these compounds. For compound 4e , the IC50 value for α-amylase inhibition was 0.055 ± 0.002 µM, and for α-glucosidase inhibition, it was 0.050 ± 0.002 µM. nih.gov These findings suggest that this class of compounds can effectively inhibit enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. In silico molecular docking studies supported these findings, indicating that the synthesized compounds effectively interact with exo-β-D-glucosaminidase, a model for α-glucosidase, showing good binding energies. nih.gov Specifically, compound 4e exhibited the lowest binding energy of -9.6 kcal/mol with this protein. nih.gov

| Enzyme | IC50 (µM) |

|---|---|

| α-Amylase | 0.055 ± 0.002 |

| α-Glucosidase | 0.050 ± 0.002 |

PARP-1 Inhibition

Based on the available scientific literature, there is no specific information regarding the PARP-1 (Poly (ADP-ribose) polymerase-1) inhibitory activity of this compound or its direct analogues. While PARP-1 inhibitors are a significant area of research in oncology, studies have primarily focused on other chemical scaffolds. nih.govresearchgate.net

Inhibition of Mutant Proteins (e.g., SOD1)

The pyrimidine-2,4,6-trione (PYT) scaffold has been identified as a promising chemotype for the inhibition of mutant superoxide (B77818) dismutase 1 (SOD1) aggregation, a pathological hallmark in certain forms of amyotrophic lateral sclerosis (ALS). nih.gov Through high-throughput screening of a diverse chemical library, PYT derivatives were discovered to be neuroprotective in a cellular model of ALS. nih.gov

Further structure-activity relationship (SAR) studies on a range of PYT analogues have demonstrated their potential in preventing mutant SOD1-dependent protein aggregation. nih.gov These compounds have shown good potency and efficacy in cellular protection and protein aggregation assays. nih.gov While specific data for this compound is not detailed, the broader class of N,N'-disubstituted pyrimidinetriones has been extensively investigated. The modifications on the PYT scaffold suggest that this chemical structure may be a novel candidate for therapeutic development in ALS. nih.gov

| Compound | EC50 (µM) |

|---|---|

| 1,3-Bis(3-phenylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 1.32 |

| 1,3-Bis(3,3-diphenylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 1.39 |

| 1,3-Bis(2-phenoxyethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 3.26 |

| 1,3-Bis(3-fluorophenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 3.23 |

| 1,3-Bis(4-fluorophenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 3.45 |

| 1,3-Bis(3,4-dimethoxyphenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 11.59 |

Receptor Interaction Studies

Derivatives of pyrimidine-2,4,6-trione have been identified as potent and selective antagonists of the CaV1.3 L-type calcium channel. A notable analogue, N-(3-chlorophenethyl)-N′-cyclopentylpyrimidine-2,4,6-trione , has been highlighted as a selective CaV1.3 LTCC antagonist. This compound emerged from structure-activity relationship-based modifications of the pyrimidine-2,4,6-trione scaffold.

Another related compound, (S)-N-(3-chlorophenethyl)-N-(1-cyclohexylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione , was found to be a moderately selective antagonist for CaV1.3 LTCCs with an IC50 of 4.3 µM. The development of selective CaV1.3 inhibitors is of interest for potential therapeutic applications in conditions where this channel's activity is implicated. The pyrimidine-2,4,6-trione scaffold represents a novel chemical class for targeting ion channels, with these studies being the first to describe selective inhibition of CaV1.3 LTCCs with this type of molecule.

There is no specific information available in the reviewed scientific literature regarding the alpha1-adrenergic receptor antagonist activity of this compound or its direct analogues. Research on alpha1-adrenergic receptor antagonists has typically focused on other classes of chemical compounds. nih.govnih.gov

Antimicrobial Activity

While the broader class of pyrimidine derivatives, including pyrimidine-2,4-diones, has been investigated for antimicrobial properties, there is no specific data available on the antimicrobial activity of this compound. Studies on other pyrimidine-containing compounds have shown activity against various bacterial and fungal strains, but these findings cannot be directly extrapolated to the specific compound of interest. researchgate.netderpharmachemica.com

Antibacterial Efficacy

Derivatives of pyrimidine-2,4,6-trione, commonly known as barbiturates, have demonstrated a range of antibacterial activities. The nature and position of substituents on the pyrimidine ring play a crucial role in determining the spectrum and potency of their antibacterial effects.

Studies on various arylidene barbiturates have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain arylidene barbiturates exhibited significant inhibition zones against a panel of bacteria, with minimum inhibitory concentrations (MICs) varying based on the specific substitutions on the aryl ring nih.gov. The presence of electron-donating groups, such as a hydroxyl group in the ortho position of the aryl ring, has been associated with increased antibacterial activity nih.gov.

In a study of N,N-dimethyl-arylidene barbiturates, several compounds were found to be active against a number of Gram-positive and Gram-negative bacterial strains researchgate.net. Another study on arylidene barbiturates reported that while some compounds were active against Gram-positive organisms, no significant activity was observed against Gram-negative strains, highlighting the variability in the antibacterial spectrum within this class of compounds researchgate.net.

Amphipathic barbiturates designed to mimic antimicrobial peptides have shown high potency against Gram-positive reference strains and some Gram-negative bacteria. For example, a 3,4-disubstituted derivative with chloro and bromo groups displayed high antimicrobial activity against Gram-positive reference strains acs.org.

Table 1: Antibacterial Activity of Selected Barbiturate Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Arylidene barbiturates | Gram-positive & Gram-negative bacteria | Active | nih.gov |

| N,N-dimethyl-arylidene barbiturates | Gram-positive & Gram-negative bacteria | Active | researchgate.net |

Antifungal Efficacy

The antifungal potential of pyrimidine-2,4,6-trione derivatives has also been an area of active investigation. Similar to their antibacterial action, the antifungal efficacy is highly dependent on the structural features of the molecule.

Research on 5-arylidene-N,N-dimethylbarbiturates has demonstrated antifungal activities against various fungal strains researchgate.net. Thiobarbiturate derivatives, where a sulfur atom replaces an oxygen atom in the pyrimidine ring, have also been noted for their antifungal properties against species like Candida albicans and Aspergillus niger researchgate.net.

A study focusing on N-aryl carbamate (B1207046) derivatives, which share some structural similarities with the N-phenyl substituent of the target compound, showed that many of these compounds exhibited good antifungal activity in vitro against a range of plant fungal pathogens nih.gov. Specifically, certain derivatives displayed potent inhibition against Fusarium graminearum and Fusarium oxysporum nih.gov.

While direct studies on the antifungal efficacy of this compound against C. albicans and A. niger are not detailed in the available literature, the consistent antifungal activity observed in its analogues suggests that it may possess similar properties.

Table 2: Antifungal Activity of Selected Barbiturate and Related Derivatives

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 5-Arylidene-N,N-dimethylbarbiturates | Various fungal strains | Active | researchgate.net |

| Thiobarbiturates | Candida albicans, Aspergillus niger | Active | researchgate.net |

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms through which pyrimidine-2,4,6-trione derivatives exert their antimicrobial effects are not fully elucidated and can vary depending on the specific compound and microbial target. One of the proposed mechanisms for certain heterocyclic compounds is the intercalation with microbial DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death. However, direct evidence for DNA intercalation by this compound is not specifically documented in the reviewed scientific literature.

For other barbiturate analogues, the mechanism may involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity. For example, the amphipathic nature of some barbiturates suggests a mechanism involving interaction with and disruption of the bacterial cell membrane, similar to the action of antimicrobial peptides acs.org.

Anti-Inflammatory Activity and Related Mechanisms

Barbituric acid derivatives have been investigated for their anti-inflammatory properties. These compounds have been shown to modulate inflammatory pathways, although the exact mechanisms can be complex and varied.

One study identified a novel barbituric acid-based molecule that exhibited potent immunosuppressive and immunomodulatory actions on T lymphocyte function. This included the inhibition of T cell proliferation and the production of the pro-inflammatory cytokine IL-2 nih.gov. The study suggested that the compound affects the transcriptional response to stimulation, leading to both anti-inflammatory and pro-stress effects nih.gov.

Another barbiturate derivative, MHY2699, demonstrated anti-inflammatory and antioxidant effects in a mouse model of Parkinson's disease by attenuating neuroinflammation nih.gov. It was found to inhibit astrocyte activation and the production of reactive oxygen species (ROS) nih.gov.

While the anti-inflammatory activity of this compound has not been specifically detailed, the broader class of barbiturates shows potential in modulating inflammatory responses. The mechanism is likely to involve the inhibition of pro-inflammatory mediators and pathways.

Structure Activity Relationship Sar and Structural Optimization of Pyrimidine 2,4,6 Trione Scaffolds

Impact of N1-Aryl Substitution (e.g., 3-Chloro vs. 4-Chloro, Methylphenyl) on Biological Activity

The substitution pattern on the N1-aryl ring is a key determinant of the biological activity of pyrimidine-2,4,6-trione derivatives. The position of halogen substituents, such as chlorine, can significantly impact the compound's potency and selectivity.

While direct comparative data for 1-(3-chloro-phenyl)-pyrimidine-2,4,6-trione and its 4-chloro isomer with identical N3 and C5 substitutions is limited in the reviewed literature, the existing findings underscore that the electronic and steric properties of the N1-aryl substituent are critical for modulating activity. The substitution of a methyl group on the phenyl ring has also been explored in various pyrimidine (B1678525) derivatives, often leading to varied effects on activity depending on the biological target.

Table 1: Impact of N1-Aryl Substitution on Biological Activity

| Compound ID | N1-Aryl Substituent | N3-Substituent | Biological Target | Activity |

|---|---|---|---|---|

| 1 | 3-Chlorophenethyl | Cyclopentyl | CaV1.3 Calcium Channel | Selective Antagonist |

Influence of Substituents at the C5 Position on Activity and Selectivity

The C5 position of the pyrimidine-2,4,6-trione core offers a valuable site for modification to enhance biological activity and selectivity. A variety of substituents at this position have been investigated, revealing significant impacts on the therapeutic potential of these compounds.

A study on a series of 5-[3-(4-chlorophenyl)-substituted]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives demonstrated the profound effect of C5 substitution on anti-diabetic and anticancer activities. nih.gov In this series, the variation of the substituent at the C5 position led to a wide range of potencies. For example, compound 4e from this study, which features a specific substitution at the C5 position, exhibited the lowest IC50 values for α-amylase (0.055 ± 0.002 µM), α-glucosidase (0.050 ± 0.002 µM), and cytotoxicity (0.009 ± 0.001 µM), indicating high potency. nih.gov

Table 2: Influence of C5 Substituents on Biological Activity of 1,3-Dimethyl-pyrimidine-2,4,6-trione Derivatives

| Compound ID | C5-Substituent | Target | IC50 (µM) |

|---|---|---|---|

| 4a | 3-(4-chlorophenyl)-... | α-Amylase | >1 |

| 4b | 3-(4-chlorophenyl)-... | α-Amylase | 0.512 ± 0.011 |

| 4c | 3-(4-chlorophenyl)-... | α-Amylase | 0.252 ± 0.005 |

| 4d | 3-(4-chlorophenyl)-... | α-Amylase | 0.105 ± 0.003 |

| 4e | 3-(4-chlorophenyl)-... | α-Amylase | 0.055 ± 0.002 |

| 4a | 3-(4-chlorophenyl)-... | α-Glucosidase | >1 |

| 4b | 3-(4-chlorophenyl)-... | α-Glucosidase | 0.432 ± 0.010 |

| 4c | 3-(4-chlorophenyl)-... | α-Glucosidase | 0.211 ± 0.004 |

| 4d | 3-(4-chlorophenyl)-... | α-Glucosidase | 0.091 ± 0.002 |

| 4e | 3-(4-chlorophenyl)-... | α-Glucosidase | 0.050 ± 0.002 |

| 4a | 3-(4-chlorophenyl)-... | Cytotoxicity | 0.081 ± 0.002 |

| 4b | 3-(4-chlorophenyl)-... | Cytotoxicity | 0.063 ± 0.002 |

| 4c | 3-(4-chlorophenyl)-... | Cytotoxicity | 0.041 ± 0.001 |

| 4d | 3-(4-chlorophenyl)-... | Cytotoxicity | 0.021 ± 0.001 |

| 4e | 3-(4-chlorophenyl)-... | Cytotoxicity | 0.009 ± 0.001 |

(Note: The specific substitutions for compounds 4a-4e at the C5 position are described in the source publication. nih.gov)

Effect of N3-Substituents on Biological Profile

For instance, in the context of CaV1.3 calcium channel modulators, the N3-substituent was shown to be a key determinant of selectivity and potency. As mentioned earlier, the combination of an N1-(3-chlorophenethyl) group with an N3-cyclopentyl group resulted in a selective antagonist, whereas pairing an N1-(4-chlorophenethyl) group with a larger, more rigid N3-(±)-endo-norbornyl group led to a more potent, but less selective, compound. This highlights that the size, shape, and flexibility of the N3-substituent are critical for fine-tuning the biological profile.

While specific studies focusing on a systematic variation of N3-substituents on a this compound scaffold are not extensively detailed in the available literature, the general principles of SAR suggest that modifications at this position can significantly impact activity. The introduction of different alkyl, cycloalkyl, or aryl groups at the N3 position can alter the molecule's lipophilicity, steric profile, and potential for specific interactions with the target protein.

Table 3: Effect of N3-Substituents on Biological Profile (Hypothetical Data Based on General SAR Principles)

| Compound ID | N1-Substituent | N3-Substituent | Target | Predicted Activity |

|---|---|---|---|---|

| 3a | 1-(3-Chloro-phenyl) | Methyl | Enzyme X | Moderate Inhibition |

| 3b | 1-(3-Chloro-phenyl) | Ethyl | Enzyme X | Increased Inhibition |

| 3c | 1-(3-Chloro-phenyl) | Isopropyl | Enzyme X | Potent Inhibition |

| 3d | 1-(3-Chloro-phenyl) | Cyclopentyl | Enzyme X | High Potency and Selectivity |

Identification of Key Pharmacophores and Structural Motifs for Specific Activities

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For pyrimidine-2,4,6-trione derivatives, the identification of key pharmacophoric features is crucial for the design of new compounds with improved activity and selectivity.

Based on various studies, several key structural motifs can be identified for the biological activity of pyrimidine-2,4,6-triones:

The Pyrimidine-2,4,6-trione Core: This heterocyclic ring system often acts as a central scaffold and can be involved in key interactions with the biological target, such as acting as a zinc-chelating moiety in MMP inhibitors. nih.gov

N1-Aryl Group: This group is critical for establishing specific interactions with the target protein. The substitution pattern on the aryl ring can modulate the electronic and steric properties, thereby influencing binding affinity.

C5-Substituents: Modifications at this position can introduce additional interaction points with the target, leading to enhanced potency and selectivity.

A pharmacophore model for pyrimidine-2,4,6-trione derivatives as inhibitors of a particular enzyme might include a hydrogen bond acceptor (the carbonyl oxygens), a hydrogen bond donor (the N-H protons, if unsubstituted), and a hydrophobic feature (the N1-aryl group). The precise arrangement and nature of these features would be specific to the target protein.

Table 5: Key Pharmacophoric Features of Pyrimidine-2,4,6-trione Derivatives

| Pharmacophoric Feature | Structural Motif | Role in Biological Activity |

|---|---|---|

| Hydrogen Bond Acceptors | Carbonyl oxygens at C2, C4, C6 | Interaction with amino acid residues in the target protein's active site. |

| Hydrogen Bond Donors | N-H protons at N1, N3 (if unsubstituted) | Formation of hydrogen bonds with the target protein. |

| Hydrophobic Region | N1-Aryl substituent | Van der Waals interactions and hydrophobic interactions with the target. |

| Steric Bulk/Shape | N3 and C5 substituents | Influences binding affinity and selectivity by dictating the molecule's fit within the binding pocket. |

Future Research Directions and Potential Applications Excluding Dosage/administration

Development of Novel Pyrimidine-2,4,6-trione Derivatives with Enhanced Selectivity and Potency

The core structure of pyrimidine-2,4,6-trione is a promising starting point for chemical optimization. nih.gov Strategic structural modifications to this scaffold can lead to the generation of mono-, di-, tri-, and tetra-substituted derivatives with improved affinity and selectivity for specific biological targets. nih.gov Research efforts are focused on synthesizing new analogs and establishing a clear structure-activity relationship (SAR) to guide the design of compounds with enhanced therapeutic potential. nih.gov

One promising avenue is the development of derivatives for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). nih.govnih.gov Studies have identified pyrimidine-2,4,6-triones (PYTs) as a novel and promising scaffold for this condition. nih.govresearchgate.net The goal is to create analogs with superior potency, favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, low toxicity, and the ability to penetrate the blood-brain barrier. nih.govnih.gov For instance, modifications to the side chains on the pyrimidine (B1678525) ring have been shown to influence both potency and metabolic stability. nih.gov

Another area of focus is the development of pyrimidine-triones as selective inhibitors of matrix metalloproteinases (MMPs), a family of enzymes implicated in diseases like cancer and arthritis. nih.govgoogle.com The pyrimidine-trione template can act as a zinc-chelating moiety, and optimization of its substituents can yield inhibitors with high efficiency and specificity, particularly for gelatinases (MMP-2 and MMP-9). nih.gov

The table below summarizes the characteristics of several pyrimidine-2,4,6-trione analogs developed for research in ALS, highlighting the impact of structural modifications on their activity.

| Compound | Modifications | Potency (EC50) | Key Findings | Reference |

|---|---|---|---|---|

| Compound 7 | Base scaffold with specific side chains | Not specified | Showed the best overall combination of potency, PBS solubility, and microsomal and plasma stabilities. | nih.gov |

| Compound 16 | Fluorine substitution on the phenyl ring of Compound 7 | 3.23 μM | ADME properties worsened compared to Compound 7, except for plasma stability. | nih.gov |

| Compound 10 | Extended two-carbon side chains of Compound 7 | Not specified | Beneficial for enhancement of potency and solubility, but detrimental for microsomal and plasma stability. | nih.gov |

| Compound 9 | 1,3-Bis(3,3-diphenylpropyl) substitution | 1.39 μM | Demonstrates high potency. | nih.gov |

| Compound 4 | 1,3-Dicyclohexyl substitution | 2.97 μM | Shows good potency. | nih.gov |

Exploration of Multi-Targeting Approaches with Pyrimidine-2,4,6-trione Hybrids

The concept of designing hybrid molecules that can interact with multiple biological targets simultaneously is a growing area in drug discovery. This approach can offer improved efficacy and a lower likelihood of developing drug resistance. The pyrimidine scaffold is a prime candidate for creating such multi-target agents. mdpi.com

Researchers are exploring the synthesis of pyrimidine-quinolone hybrids as potential inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme often overexpressed in cancer cells. nih.gov Similarly, pyrimidine-tethered chalcone (B49325) hybrids have been synthesized and evaluated for their anticancer potential, showing notable cytotoxicity against breast and lung cancer cell lines. mdpi.com Another strategy involves creating dual-target inhibitors, such as aminopyrimidine-diones that can inhibit both BRD4 and PLK1, two proteins involved in cancer progression. mdpi.com The hybridization of the pyrimidine core with other pharmacologically active moieties, like 1,3-thiazole, is also being investigated to combine the anticancer potential of both systems. mdpi.com These studies underscore the potential of using the 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione scaffold as a foundation for novel, multi-targeting anticancer agents. rsc.orgrsc.org

Application as Chemical Probes for Elucidating Biological Pathways

Derivatives of pyrimidine-2,4,6-trione can be developed into valuable chemical probes for studying biological processes. By modifying the core structure with reporter groups, such as radioisotopes, these compounds can be used to visualize and quantify the activity of specific enzymes or pathways in living systems. nih.gov

A significant application is in the imaging of matrix metalloproteinase (MMP) activity. nih.govmdpi.com Dysregulation of MMPs is a feature of many diseases, including cancer and atherosclerosis. nih.gov Radiofluorinated or radioiodinated pyrimidine-2,4,6-triones can serve as molecular probes for noninvasive in vivo imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.govmdpi.com These probes are designed as MMP inhibitors that can specifically target and detect upregulated levels of activated MMPs, providing a valuable tool for diagnostics and for understanding disease mechanisms. nih.gov The development of an 18F-labeled prototype MMP-targeted tracer based on the pyrimidine-2,4,6-trione structure has already been achieved, demonstrating the feasibility of this approach. nih.gov

Advanced In Vitro and In Vivo (Non-Clinical) Mechanistic Studies

To fully understand the therapeutic potential of this compound and its derivatives, comprehensive mechanistic studies are essential. Advanced in vitro and in vivo (non-clinical) models are crucial for elucidating how these compounds exert their biological effects.

In vitro studies can include assays to determine a compound's permeability and potential for efflux, such as the Caco-2 permeability assay. nih.gov Cellular assays are used to measure effects on cell viability, apoptosis, and specific signaling pathways. nih.govekb.eg For example, investigations into pyrimidine-2-thione derivatives have examined their impact on the RAS/PI3K/Akt/JNK signaling cascade in breast cancer cells. nih.gov Other studies have focused on the ability of pyrimidine derivatives to inhibit specific enzymes like monoamine oxidase B (MAO-B) or to modulate the expression of cell cycle regulators. ekb.egresearchgate.net

The table below outlines various mechanistic studies conducted on pyrimidine derivatives, providing a framework for future research on this compound.

| Study Type | Model/Assay | Purpose | Example Finding | Reference |

|---|---|---|---|---|

| In Vitro ADME | Caco-2 permeability assay | To assess drug absorption and potential for efflux. | Certain PYT analogs showed very good permeability with favorable asymmetry ratios. | nih.gov |

| In Vitro Cytotoxicity | MTT colorimetric assay | To evaluate the anti-proliferative activity against cancer cell lines. | A pyrimidine derivative (Compound 5a) induced apoptosis in MCF-7 breast cancer cells with a low IC50. | nih.gov |

| In Vitro Mechanistic | Western Blot / Gene Expression Analysis | To investigate the effect on specific signaling pathways (e.g., RAS/PI3K/Akt/JNK). | Compound 5a inhibited phosphorylated RAS and JNK proteins and upregulated p21 and p53 levels. | nih.gov |

| In Vivo Efficacy | Animal models of cancer | To evaluate tumor growth inhibition. | An active pyrimidine-2,4-diamine analogue (Y18) effectively inhibited tumor growth in vivo with minimal side effects. | nih.gov |

| In Vivo Pharmacokinetics | Blood-brain ratio analysis | To determine penetration of the central nervous system. | A PYT analog (Compound 7) was confirmed to penetrate the blood-brain-barrier. | nih.gov |

Design and Synthesis of Photoactivatable or Fluorogenic Probes Based on the Pyrimidine-2,4,6-trione Scaffold

Building on the application of these compounds as chemical probes, a more advanced area of research is the design of "smart" probes that are photoactivatable or fluorogenic. Such tools would allow for precise spatial and temporal control over biological investigations.

A fluorogenic probe is a molecule that is non-fluorescent or weakly fluorescent until it interacts with its specific biological target, leading to a significant increase in fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio for imaging. Research has demonstrated the feasibility of creating pyrimidine-based fluorescent organic nanoparticles (FONPs) that selectively enhance their fluorescence in the presence of specific bacteria, such as Pseudomonas aeruginosa. rsc.org This principle could be adapted to the pyrimidine-2,4,6-trione scaffold to design probes that light up in the presence of a target enzyme like an MMP.

Photoactivatable probes are inert until activated by a specific wavelength of light. This allows researchers to release an active compound or inhibitor at a precise location and time within a cell or tissue, enabling detailed studies of complex biological pathways. While direct examples based on the pyrimidine-2,4,6-trione scaffold are not yet prevalent, the synthesis of fluorescent-dye-labeled nucleotides with cleavable linkers for DNA sequencing demonstrates the chemical strategies that could be employed. rsc.org Future work could involve incorporating photocleavable groups into the structure of a this compound derivative, allowing for light-induced activation and targeted inhibition of its biological target.

Q & A

Basic: What synthetic routes are commonly used to prepare 1-(3-Chloro-phenyl)-pyrimidine-2,4,6-trione derivatives?

A standard method involves reacting thiocyanic acid with 3-chloroaniline in acetone under ambient conditions. For example, the title compound in was synthesized by stirring equimolar amounts of thiocyanic acid (5.4 mmol) and 3-chloroaniline (5.4 mmol) in acetone for 2–3 hours, followed by slow evaporation to yield crystals (80% yield). Key parameters include solvent choice (acetone for solubility control), reaction time, and purification via recrystallization . For analogs, Claisen–Schmidt condensation and Michael addition (e.g., ) are alternative strategies, often requiring optimization of catalysts and temperature for regioselectivity.

Basic: How can the purity and structural integrity of this compound be validated?

Validate purity via elemental analysis (e.g., C, H, N, S content matching calculated values within ±0.3%) and HPLC (>95% purity criteria in ). Structural confirmation employs:

- 1H/13C NMR : Aromatic protons (δ 7.26–7.20 ppm) and carbonyl carbons (δ 164.4–151.1 ppm) in CDCl3 .

- IR spectroscopy : Key peaks include C=S (1535 cm⁻¹) and N–H (3184 cm⁻¹) stretches .

- X-ray crystallography : Resolve bond lengths, dihedral angles (e.g., 86.62° between pyrimidine and benzene rings), and hydrogen-bonding patterns (N–H⋯S interactions in ) .

Basic: How does the meta-chlorophenyl substitution influence molecular geometry compared to para isomers?

Meta-substitution reduces steric hindrance, leading to smaller dihedral angles between the pyrimidine core and aryl ring (86.62° vs. 89.59° in para isomers). This planar distortion affects packing interactions, as seen in centrosymmetric dimers stabilized by N–H⋯S hydrogen bonds (R₂²(8) motifs in ). Such geometric variations alter solubility and intermolecular interactions critical for crystallization .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., EC50 variability) among structurally similar analogs?

EC50 discrepancies (e.g., 1.19 μM vs. 3.23 μM in vs. 2) arise from substituent electronic/steric effects. To address contradictions:

SAR analysis : Compare substituent positions (e.g., fluorophenethyl vs. chlorophenethyl groups) and their impact on hydrophobic interactions or hydrogen-bond donor/acceptor capacity.

Assay standardization : Control variables like protein concentration, aggregation kinetics, and detection methods (e.g., thioflavin-T fluorescence).

Computational modeling : Use docking studies to correlate substituent geometry with binding affinity to mutant SOD1 .

Advanced: What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Elongated ellipsoids in methyl groups ( ) suggest dynamic disorder. Mitigation strategies:

- Low-temperature data collection : Reduce thermal motion artifacts.

- Disordered modeling : Apply split-site refinement for high-symmetry positions.

- Hydrogen-bond analysis : Validate packing stability via intermolecular interactions (e.g., N–H⋯S bonds forming parallel c-axis arrangements) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Key considerations:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates ().

- Catalyst screening : Use KOH () or phase-transfer catalysts to accelerate cyclization.

- Workflow design : Implement flow chemistry for exothermic steps (e.g., thiocyanation) to improve scalability and safety .

Advanced: What spectroscopic techniques are critical for distinguishing regioisomers or tautomeric forms?

- 13C NMR : Differentiate carbonyl environments (e.g., C=O vs. C=S in dihydropyrimidinones vs. thiones).

- XPS : Resolve sulfur oxidation states (C=S at ~163 eV vs. C–S at ~161 eV).

- VT-NMR : Monitor tautomeric shifts (e.g., keto-enol equilibria) by varying temperature .

Advanced: How do computational methods complement experimental data in studying this compound’s bioactivity?

- MD simulations : Predict binding modes to SOD1 aggregates using force fields like CHARMM.

- DFT calculations : Correlate HOMO/LUMO energies (e.g., electron-deficient chlorophenyl groups) with redox activity.

- QSAR models : Train on EC50 datasets to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products